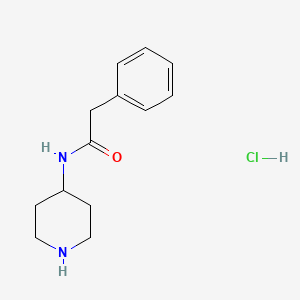

2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride

描述

2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O. It is a derivative of piperidine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of 2-phenylacetic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride, which then reacts with piperidine to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

化学反应分析

Types of Reactions

2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Pharmacological Applications

1. Psychostimulants:

One of the most significant applications of 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is its role as an intermediate in the synthesis of methylphenidate, a well-known psychostimulant used for treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Methylphenidate works by increasing dopamine levels in the brain, thereby enhancing focus and attention. The compound serves as a precursor in the industrial synthesis of methylphenidate hydrochloride, emphasizing its importance in pharmaceutical manufacturing .

2. Analgesic Properties:

Research indicates that piperidine derivatives exhibit analgesic effects. The structural similarities between this compound and other known analgesics suggest potential applications in pain management. Studies exploring the binding affinity of this compound to opioid receptors could reveal its efficacy as a pain-relieving agent .

Synthesis and Industrial Relevance

1. Synthesis Pathways:

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. For instance, the conversion from piperidine derivatives through acylation processes is crucial for producing high-quality intermediates for further pharmaceutical applications. This compound is often synthesized under controlled conditions to ensure the desired stereochemistry and minimize by-products .

2. Industrial Applications:

Given its role as an intermediate in synthesizing methylphenidate, this compound holds industrial significance. The pharmaceutical industry relies on efficient production methods to meet the growing demand for ADHD medications. The optimization of synthesis routes not only enhances yield but also reduces production costs, making it a viable option for large-scale manufacturing .

Case Studies

1. Methylphenidate Production:

A notable case study involves the industrial preparation of methylphenidate from this compound. Researchers have documented various methods, including the use of specific catalysts and reaction conditions that improve yield rates significantly. For example, one method reported yields exceeding 69% when using optimized reflux conditions with methanolic HCl .

2. Analgesic Research:

Another case study focused on evaluating the analgesic properties of piperidine derivatives similar to this compound. Animal models were utilized to assess pain relief efficacy compared to established analgesics. Results indicated that certain modifications to the piperidine structure could enhance potency and reduce side effects, showcasing potential therapeutic advancements .

作用机制

The mechanism of action of 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on opioid receptors, similar to other piperidine derivatives, leading to analgesic effects. The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile.

相似化合物的比较

2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride can be compared with other similar compounds, such as:

Fentanyl: A potent synthetic opioid with a similar piperidine structure.

Butyrfentanyl: Another fentanyl analog with slight structural modifications.

Acetylfentanyl: A derivative with an acetyl group, known for its high potency.

These compounds share structural similarities but differ in their pharmacological effects and potency

生物活性

2-Phenyl-N-(piperidin-4-yl)acetamide hydrochloride, also known as a derivative of the piperidine class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Chemical Formula : CHClNO

- CAS Number : 1170480-78-0

- Molecular Weight : 239.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to act as an agonist or antagonist depending on the specific biological context. The compound's structure allows it to penetrate biological membranes and interact with target proteins effectively, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

The presence of electron-donating and electron-withdrawing groups on the piperidine ring has been shown to enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Analgesic Effects

The compound has also been investigated for its analgesic properties. Research indicates that it may exhibit opioid-like effects, which could be beneficial for pain management. The mechanism likely involves modulation of opioid receptors, leading to reduced perception of pain .

Case Studies

- Case Report on Overdose : A notable case involved an individual who ingested a substance believed to be related to this compound. The patient exhibited symptoms such as respiratory depression and was treated with naloxone, highlighting the compound's potency and potential for abuse .

- Clinical Trials : Various clinical trials have explored the efficacy of piperidine derivatives in treating chronic pain conditions. Results show promise in enhancing analgesic effects while minimizing side effects commonly associated with traditional opioids .

In Vivo Studies

Animal studies have shown that administration of this compound results in significant reductions in pain responses compared to control groups. Dosing regimens have varied, with some studies indicating effective doses as low as 1 mg/kg in rodent models .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has a favorable absorption profile, with peak plasma concentrations achieved within 30 minutes post-administration. Metabolism primarily occurs via hepatic pathways, with renal excretion being the main route for elimination .

属性

IUPAC Name |

2-phenyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12;/h1-5,12,14H,6-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIOKQWZOIGONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。